molecular formula C15H16N2O2S2 B2446907 (E)-N,4,5-trimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide CAS No. 896295-86-6

(E)-N,4,5-trimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide

Cat. No.: B2446907
CAS No.: 896295-86-6
M. Wt: 320.43
InChI Key: IYYLSTWDMJDRCC-VOTSOKGWSA-N
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Description

(E)-N,4,5-trimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Scientific Research Applications

(E)-N,4,5-trimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene derivatives is diverse and depends on their specific structures and functional groups. They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research will likely focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

Preparation Methods

The synthesis of (E)-N,4,5-trimethyl-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with acrylamides under specific conditions. Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Properties

IUPAC Name

N,4,5-trimethyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-9-10(2)21-15(13(9)14(19)16-3)17-12(18)7-6-11-5-4-8-20-11/h4-8H,1-3H3,(H,16,19)(H,17,18)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYLSTWDMJDRCC-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C=CC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)/C=C/C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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